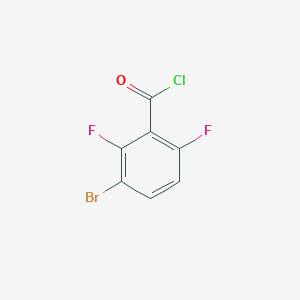

3-Bromo-2,6-difluorobenzoyl chloride

Vue d'ensemble

Description

“3-Bromo-2,6-difluorobenzoyl chloride” is a chemical compound with the molecular formula C7H2BrClF2O . It has a molecular weight of 255.45 . The compound is typically stored at ambient temperature .

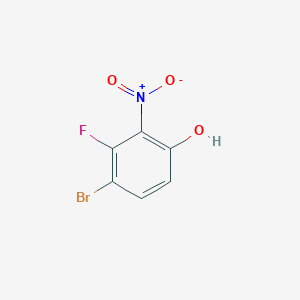

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with bromo, difluoro, and benzoyl chloride groups . The InChI code for the compound is 1S/C7H2BrClF2O/c8-5-4(10)2-1-3(6(5)11)7(9)12/h1-2H .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature .Applications De Recherche Scientifique

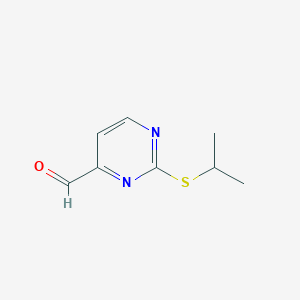

Microwave-Assisted Cyclization for Synthesis of Chromenones

3-Bromo-2,6-difluorobenzoyl chloride has been used in microwave-assisted cyclization processes under mildly basic conditions. This method facilitates the synthesis of 6H-benzo[c]chromen-6-ones and their tetrahydro analogues, providing an efficient pathway for the construction of chromenone frameworks (Dao, Ho, Lim, & Cho, 2018).

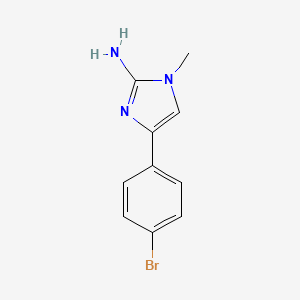

Amination Reactions with Palladium/Imidazolium Salt Systems

The compound has also found applications in amination reactions of aryl halides with nitrogen-containing reagents, mediated by palladium/imidazolium salt systems. This process is significant for constructing complex organic molecules, demonstrating the versatility of this compound in facilitating nucleophilic substitution reactions (Grasa, Viciu, Huang, & Nolan, 2001).

Palladium(II) Complexes in Suzuki Coupling

Moreover, the compound is involved in the formation of palladium(II) complexes with N,S-heterocyclic carbenes, showcasing its role in enhancing Suzuki-Miyaura coupling reactions. These reactions are pivotal in the pharmaceutical industry for the synthesis of biologically active compounds (Yen, Koh, Huynh, & Hor, 2007).

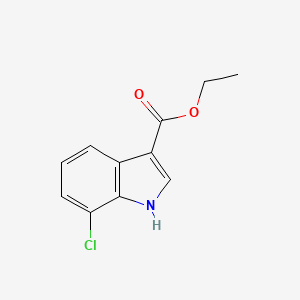

Nickel(II) Complexes for Cross-Coupling Reactions

The utilization of this compound extends to the synthesis of nickel(II) complexes supported by pyridine-functionalized N-heterocyclic carbene ligands. These complexes have been shown to catalyze Suzuki-type cross-coupling reactions efficiently, further underscoring the compound's utility in catalytic processes (Xi, Zhang, Chen, Fu, & Wang, 2007).

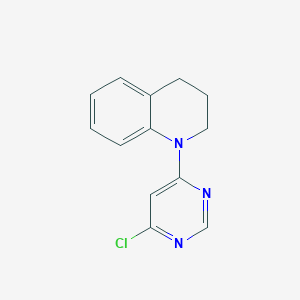

Antibacterial and Antifungal Activities

Research has also explored the synthesis of galactopyranoside derivatives acylated with 3-bromobenzoyl chloride for potential antibacterial and antifungal applications. This demonstrates the compound's potential in medicinal chemistry and drug development, contributing to the discovery of new therapeutic agents (Ahmmed, Islam, Mukhrish, Bakri, Ahmad, Ozeki, & Kawsar, 2022).

Safety and Hazards

“3-Bromo-2,6-difluorobenzoyl chloride” is classified as a dangerous compound. It has a GHS05 pictogram, indicating that it is corrosive . The compound has a hazard statement H314, meaning it causes severe skin burns and eye damage . Precautionary measures include avoiding inhalation and contact with skin and eyes, and using personal protective equipment .

Mécanisme D'action

Target of Action

The primary target of 3-Bromo-2,6-difluorobenzoyl chloride is the benzylic position of aromatic compounds . The benzylic position is a carbon atom that is adjacent to the aromatic ring and is particularly reactive due to the resonance stabilization provided by the ring .

Mode of Action

This compound interacts with its targets through a process known as nucleophilic substitution . In this process, a nucleophile, which is a species rich in electrons, attacks an electrophilic carbon at the benzylic position. This results in the substitution of the bromine atom in the this compound with the nucleophile .

Biochemical Pathways

The interaction of this compound with its targets affects the biochemical pathways of aromatic compounds. The nucleophilic substitution at the benzylic position can lead to the formation of new compounds with different properties. These new compounds can then participate in various biochemical reactions, leading to downstream effects .

Pharmacokinetics

Its bioavailability would depend on factors such as the route of administration and the presence of transport proteins .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific nucleophile that it reacts with. The resulting compound can have various effects, ranging from activating or inhibiting certain enzymes to modulating the function of proteins or DNA .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s reactivity. Additionally, the presence of other reactive species can influence the compound’s stability and its ability to reach its target .

Propriétés

IUPAC Name |

3-bromo-2,6-difluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF2O/c8-3-1-2-4(10)5(6(3)11)7(9)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYEKTFNTUYRFBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)Cl)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

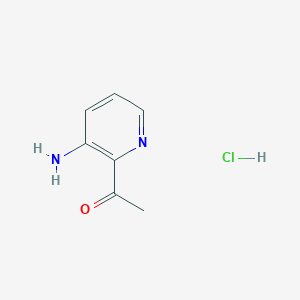

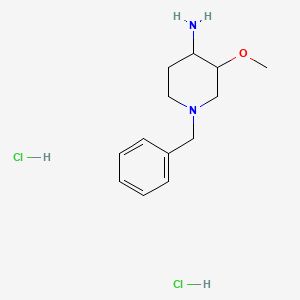

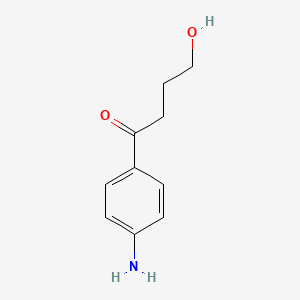

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

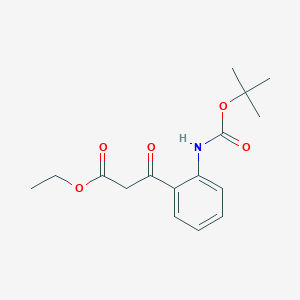

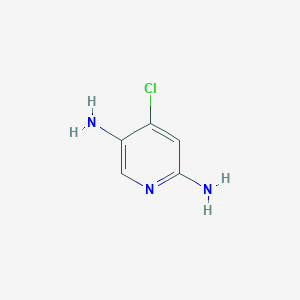

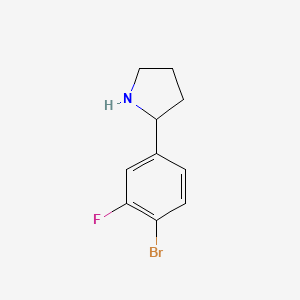

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.